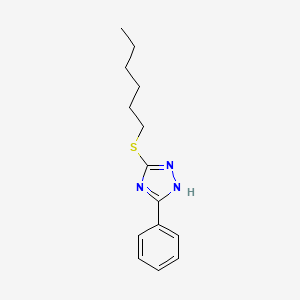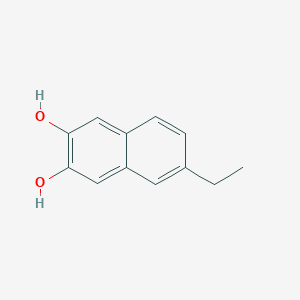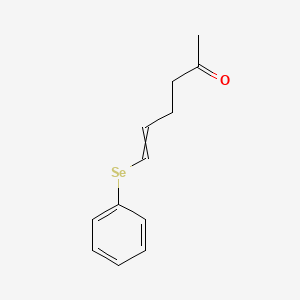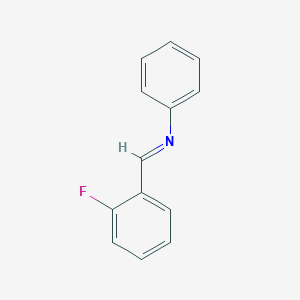
3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole is an organic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the hexylsulfanyl and phenyl groups in the triazole ring imparts unique chemical and physical properties to this compound, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole typically involves the reaction of 3-amino-5-phenyl-1H-1,2,4-triazole with hexylthiol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems for purification and isolation of the product ensures consistency and quality in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Used in the development of new materials with unique properties, such as corrosion inhibitors and polymer additives.
Mecanismo De Acción
The mechanism of action of 3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The hexylsulfanyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methylsulfanyl)-5-phenyl-1H-1,2,4-triazole
- 3-(Ethylsulfanyl)-5-phenyl-1H-1,2,4-triazole
- 3-(Butylsulfanyl)-5-phenyl-1H-1,2,4-triazole
Uniqueness
3-(Hexylsulfanyl)-5-phenyl-1H-1,2,4-triazole is unique due to the presence of the hexylsulfanyl group, which imparts higher lipophilicity compared to its shorter alkyl chain analogs. This increased lipophilicity can enhance its biological activity and make it more effective in penetrating cell membranes. Additionally, the phenyl group provides a site for further functionalization, allowing for the development of derivatives with tailored properties for specific applications.
Propiedades
Número CAS |
126891-37-0 |
|---|---|
Fórmula molecular |
C14H19N3S |
Peso molecular |
261.39 g/mol |
Nombre IUPAC |
3-hexylsulfanyl-5-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C14H19N3S/c1-2-3-4-8-11-18-14-15-13(16-17-14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,15,16,17) |
Clave InChI |
PFRYNKNAVJFECC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=NNC(=N1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)

![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
